

Comparative Analysis of Novel GPX4 Inhibitors for Ferroptosis Induction

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Compound of Interest

Compound Name: Gpx4-IN-15

Cat. No.: B15585905

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A detailed guide for researchers on the mechanisms, efficacy, and experimental protocols of emerging small-molecule inhibitors targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptotic cell death.

Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 maintains cellular membrane integrity.[4] Its central role in preventing this cell death pathway has made it a significant therapeutic target, particularly in cancer research, where inducing ferroptosis in therapy-resistant cells is a promising strategy.[5][6] This guide provides a comparative analysis of several novel small-molecule GPX4 inhibitors, including ML210, RSL3, JKE-1674, and FINO2. While the initial search did not yield specific information on a compound named "**Gpx4-IN-15**," this analysis focuses on well-characterized inhibitors to provide a valuable resource for the research community.

Mechanism of Action and Chemical Properties

Novel GPX4 inhibitors can be broadly categorized based on their mechanism of action: direct covalent binding to the active site selenocysteine, or indirect inhibition through various mechanisms.

- ML210 and RSL3 are well-characterized covalent inhibitors that directly target the selenocysteine residue in the active site of GPX4, leading to its inactivation.[3][7][8] ML210 is noted for its selectivity and is often used as a tool compound in ferroptosis research.[9][10]

RSL3 is also a potent and widely used GPX4 inhibitor that triggers ferroptosis in a VDAC-independent manner and shows selectivity for cancer cells with oncogenic RAS.[\[3\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)

- JKE-1674 is an orally active analog and active metabolite of ML210.[\[13\]](#)[\[14\]](#)[\[15\]](#) It is designed with an α -nitroketoxime group, which converts to a nitrile oxide electrophile that covalently binds to GPX4.[\[13\]](#) This modification is reported to enhance stability compared to chloroacetamide-based inhibitors.[\[13\]](#) JKE-1674 demonstrates equipotent activity to ML210 in cellular assays.[\[13\]](#)[\[14\]](#)
- FINO2 represents a distinct class of ferroptosis inducers.[\[16\]](#)[\[17\]](#) It is an endoperoxide-containing compound that initiates ferroptosis through a dual mechanism: indirect inhibition of GPX4 activity and direct oxidation of iron.[\[17\]](#)[\[18\]](#)[\[19\]](#) Unlike direct covalent inhibitors, FINO2 does not deplete GPX4 protein levels but rather impairs its enzymatic function.[\[17\]](#)

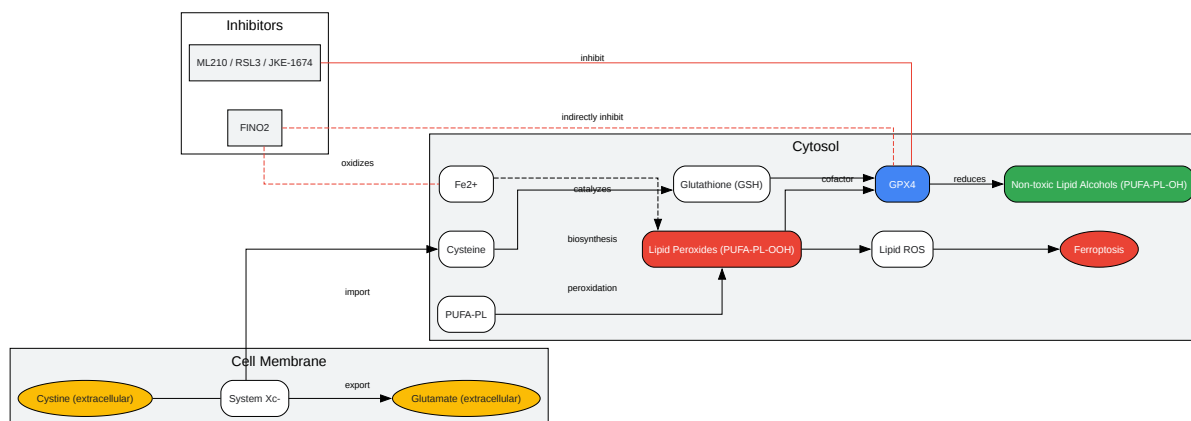
Quantitative Comparison of GPX4 Inhibitors

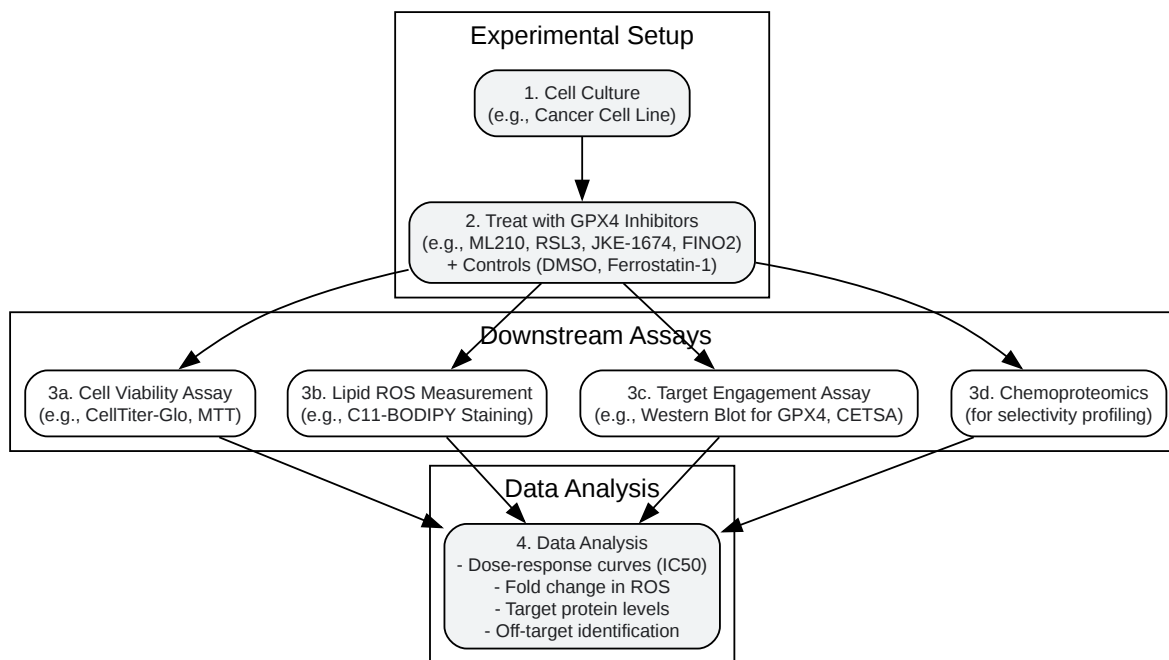
The following table summarizes key quantitative data for the discussed GPX4 inhibitors based on available literature. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions and cell lines used across different studies.

Inhibitor	Target	Mechanism of Action	EC50 / IC50	Cell Line(s)	Reference(s)
ML210	GPX4	Covalent inhibitor	EC50: 30 nM, 40 nM	-	[7] [9] [20]
IC50: 71 nM	BJeLR (HRAS G12V)	[9]			
IC50: 272 nM	BJeH-LT	[9]			
RSL3	GPX4	Covalent inhibitor	-	-	[3] [8] [11]
JKE-1674	GPX4	Covalent inhibitor (active metabolite of ML210)	EC50: 30 nM	LOX-IMVI	[14] [15]
FINO2	GPX4 (indirect), Iron	Indirect GPX4 inactivation, Iron oxidation	-	HT-1080	[16] [17]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, the following diagrams illustrate the core ferroptosis signaling pathway and a general workflow for comparing GPX4 inhibitors.





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